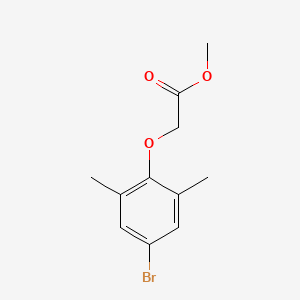

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

Description

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is an organic compound characterized by a phenoxyacetate backbone substituted with a bromine atom at the para position and methyl groups at the ortho positions (2 and 6). Its molecular formula is C₁₁H₁₃BrO₃, and it is commonly used as an intermediate in pharmaceutical and agrochemical synthesis. The methyl ester functional group enhances its stability and lipophilicity, making it suitable for applications requiring controlled reactivity .

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate |

InChI |

InChI=1S/C11H13BrO3/c1-7-4-9(12)5-8(2)11(7)15-6-10(13)14-3/h4-5H,6H2,1-3H3 |

InChI Key |

GIFPKKADQXWDEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)OC)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxyacetates.

Ester hydrolysis: Formation of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.

Oxidation: Formation of quinones.

Reduction: Formation of phenols.

Scientific Research Applications

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s structural analogs differ in substituent types, positions, and functional groups. Below is a comparative analysis:

Table 1: Comparison of Structural Features

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|---|

| Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate | Not explicitly listed | C₁₁H₁₃BrO₃ | 4-Br, 2,6-diMe | Reference compound |

| 2-(4-Bromo-2-methylphenoxy)acetic acid | 6956-82-7 | C₉H₉BrO₃ | 4-Br, 2-Me | Carboxylic acid form; fewer methyl groups |

| Methyl 4-bromo-2,6-dimethylbenzoate (QM-4058) | 90841-46-6 | C₁₀H₁₁BrO₂ | 4-Br, 2,6-diMe | Benzoate ester; lacks phenoxy linkage |

| Methyl 2-(4-bromo-2,6-difluorophenyl)acetate | CID 130054712 | C₉H₇BrF₂O₂ | 4-Br, 2,6-diF | Fluorine substituents instead of methyl |

| Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate (OT-4200) | 4697-57-8 | C₁₁H₁₃BrO₄ | 2-Br, 4,5-diOMe | Methoxy groups; altered substitution pattern |

| Methyl 2-[4-(5-bromopentoxy)phenyl]acetate | 1026417-18-4 | C₁₄H₁₉BrO₃ | 4-(5-bromopentoxy) | Extended bromoalkoxy chain |

Physicochemical and Reactivity Differences

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (e.g., in CID 130054712) increase electronegativity, making the compound more reactive in nucleophilic substitution compared to methyl groups, which are electron-donating .

- Lipophilicity : The methyl groups in the target compound enhance lipophilicity compared to polar substituents like methoxy (OT-4200) or carboxylic acid (6956-82-7), influencing solubility in organic solvents .

- Functional Group Variations: Benzoate vs.

Commercial Availability and Handling

- Suppliers : The target compound and its analogs are available from suppliers like Combi-Blocks (purity: 97–98%) and CymitQuimica (priced at €58–221/g), indicating their utility in research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.